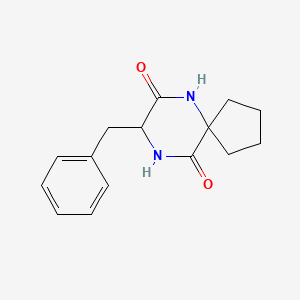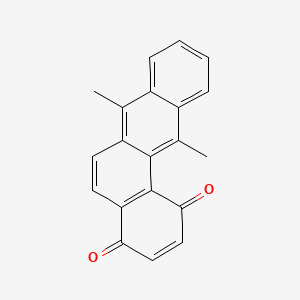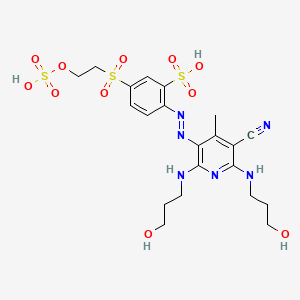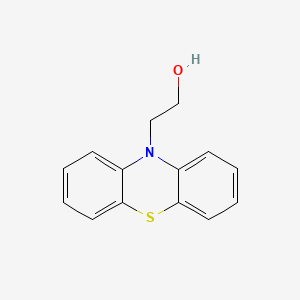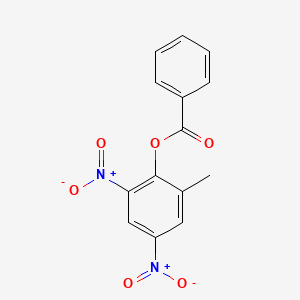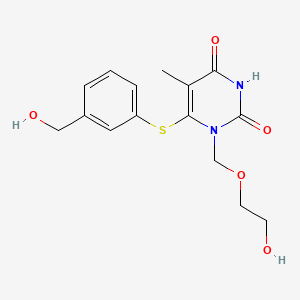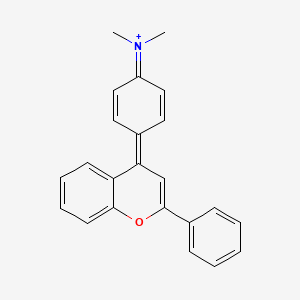
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is a complex organic compound that belongs to the class of chromenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane typically involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane has several scientific research applications:
Wirkmechanismus
The mechanism by which Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: This compound shares a similar chromene structure and has been studied for its interactions with proteins.
2-(5,7-Dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile:
Uniqueness
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6947-89-3 |
|---|---|
Molekularformel |
C23H20NO+ |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
dimethyl-[4-(2-phenylchromen-4-ylidene)cyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C23H20NO/c1-24(2)19-14-12-17(13-15-19)21-16-23(18-8-4-3-5-9-18)25-22-11-7-6-10-20(21)22/h3-16H,1-2H3/q+1 |
InChI-Schlüssel |
BJVQGFOSPIISLM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=C1C=CC(=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




